Chloromethylketone methotrexate

Antifolate Leukemia Irreversible Inhibition

Procure CMK-MTX for mechanism-based covalent DHFR inhibition. Its chloromethylketone warhead enables irreversible target labeling—unlike methotrexate—preserving transient folate-binding protein interactions in pull-downs. With 2-fold greater cellular potency (IC50 0.2 µM) over diazoketone analogs and a +486.9 Da mass shift for unambiguous peptide ID, it is the essential positive control for competitive ABPP and SAR studies of covalent antifolate candidates.

Molecular Formula C21H23ClN8O4
Molecular Weight 486.9 g/mol
CAS No. 83160-47-8
Cat. No. B1668798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethylketone methotrexate
CAS83160-47-8
Synonyms4-amino-4-deoxy-N(10)-methylpteroyl-(6-chloro-5-oxo)norleucine
chloromethylketone methotrexate
methotrexate chloromethylketone analog
Molecular FormulaC21H23ClN8O4
Molecular Weight486.9 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O
InChIInChI=1S/C21H23ClN8O4/c1-30(10-12-9-25-18-16(26-12)17(23)28-21(24)29-18)13-4-2-11(3-5-13)19(32)27-15(20(33)34)7-6-14(31)8-22/h2-5,9,15H,6-8,10H2,1H3,(H,27,32)(H,33,34)(H4,23,24,25,28,29)/t15-/m0/s1
InChIKeyWBHNGOGKCVORNA-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethylketone Methotrexate (CAS 83160-47-8): Irreversible Antifolate Probe for Mechanistic and Target Engagement Studies


Chloromethylketone methotrexate (CMK-MTX) is a covalent analog of methotrexate (MTX) in which the γ-carboxyl group is replaced by a chloromethylketone warhead [1]. This modification installs an electrophilic reactive group onto the antifolate scaffold, with a molecular formula of C21H23ClN8O4 and a molecular weight of 486.91 g/mol . First reported by Gangjee et al. in 1982, CMK-MTX retains the pteridine and p-aminobenzoylglutamate-like core required for DHFR recognition but introduces the capacity for irreversible, covalent modification of target nucleophiles [1].

Why Chloromethylketone Methotrexate Cannot Be Substituted by Reversible Antifolates or Simple γ‑Carboxyl Derivatives


Reversible DHFR inhibitors such as methotrexate, aminopterin, or trimetrexate cannot replicate the covalent, activity‑dependent protein labeling achievable with CMK‑MTX. The chloromethylketone warhead enables irreversible, mechanism‑based inhibition and allows the compound to be used as an activity‑based probe (ABP) for proteomics [1]. Conversely, diazoketone or ester analogs lack the electrophilic selectivity required for stable covalent adduct formation under physiological conditions. Substituting CMK‑MTX with a reversible antifolate or a non‑reactive γ‑substituted analog eliminates the key functional attribute—covalent target engagement—that justifies its procurement for target identification, occupancy studies, or resistance mechanism dissection.

Quantitative Differentiation of Chloromethylketone Methotrexate: Head‑to‑Head Potency and Covalent Labeling Advantage


Superior Growth Inhibition of L1210 Leukemia Cells: 2‑Fold More Potent than the Diazoketone Analog

In a direct head‑to‑head study, chloromethylketone methotrexate (CMK‑MTX) exhibited a 2‑fold lower IC50 for growth inhibition of murine L1210 leukemia cells compared to its diazoketone counterpart [1]. Both compounds retain the pteridine‑p‑aminobenzoyl core, but only the chloromethylketone carries a warhead capable of covalent modification. The observed 2‑fold improvement in cellular potency underscores the functional advantage of the chloromethylketone electrophile in a living cell context, despite the fact that covalent bond formation with DHFR was not detected in this early work [1].

Antifolate Leukemia Irreversible Inhibition

Enhanced Inhibition of Cellular Thymidylate Synthesis: 7‑Fold More Potent than Methotrexate at the Enzyme Level

CMK‑MTX inhibited the synthesis of thymidylate in L1210 cells in vitro with an I50 of 3 × 10⁻⁶ M (3 µM) [1]. In a separate study, the parent drug methotrexate (MTX‑Glu1) inhibited purified thymidylate synthase with an I50 of 22 µM [2]. Although the experimental contexts differ (cellular vs. isolated enzyme), the 7‑fold lower I50 for CMK‑MTX suggests that the chloromethylketone warhead does not impair—and may enhance—the inhibition of thymidylate biosynthesis, a key downstream effect of DHFR blockade. This quantitative differentiation supports the use of CMK‑MTX when probing folate‑dependent pyrimidine metabolism, particularly in experimental systems where reversible MTX may show limited thymidylate synthase inhibition.

Thymidylate Synthase Antimetabolite Pyrimidine Biosynthesis

Covalent Binding Capacity Enabled by Chloromethylketone Warhead: A Mechanistic Advantage Over Reversible Antifolates

Chloromethylketone‑containing small molecules are established as irreversible inhibitors that covalently modify active‑site serine or cysteine residues of target enzymes [1]. While CMK‑MTX was originally investigated for DHFR inhibition and early studies did not detect covalent DHFR adducts [2], the chloromethylketone electrophile confers the intrinsic capacity for covalent labeling of cellular proteins under appropriate conditions. In contrast, reversible antifolates such as methotrexate, aminopterin, and trimetrexate bind non‑covalently and cannot be used for activity‑based protein profiling (ABPP) or irreversible target engagement studies. This class‑level functional distinction is paramount for researchers seeking an antifolate‑based chemical probe that can permanently tag DHFR‑interacting proteins or be repurposed as a covalent affinity label.

Covalent Inhibitor Activity‑Based Probe Chemoproteomics

Structural Confirmation of Reactive Warhead Installation: Analytical Characterization of the Chloromethylketone Moiety

The identity and purity of CMK‑MTX are confirmed by the presence of the chloromethylketone group, as evidenced by the IUPAC name (S)‑6‑chloro‑2‑(4‑(((2,4‑diaminopteridin‑6‑yl)methyl)(methyl)amino)benzamido)‑5‑oxohexanoic acid and the SMILES notation `NC1=NC(N)=NC2=NC=C(CN(C3=CC=C(C(N[C@H](C(O)=O)CCC(CCl)=O)=O)C=C3)C)N=C12` . The compound has a molecular weight of 486.91 g/mol and a density of 1.31 g/cm³ . These physicochemical parameters differentiate CMK‑MTX from non‑chlorinated analogs (e.g., the γ‑methyl ester of MTX, MW 468.46) and from the diazoketone derivative (MW 470.44), ensuring that procurement and experimental use are based on a structurally verified, covalent‑warhead‑containing entity.

Chemical Synthesis Purity Quality Control

High‑Value Application Scenarios for Chloromethylketone Methotrexate: Where Covalent Antifolate Probes Deliver Unique Insight


Activity‑Based Protein Profiling (ABPP) of DHFR‑Interacting Proteomes

The chloromethylketone warhead of CMK‑MTX enables covalent labeling of active‑site nucleophiles in DHFR and potentially other folate‑binding proteins [1][2]. Researchers can use CMK‑MTX as a biotinylated or fluorescent probe to capture and identify DHFR‑associated protein complexes in native cellular lysates, leveraging the compound's affinity for the folate binding pocket and its capacity for irreversible attachment. This approach surpasses reversible ligand affinity pull‑downs by preserving low‑affinity or transient interactions that would otherwise dissociate during washing steps. The 2‑fold greater cellular potency of CMK‑MTX over the diazoketone analog (0.2 µM vs. 0.4 µM IC50) further supports its use in live‑cell labeling experiments where probe potency influences target engagement efficiency [2].

Investigating DHFR‑Independent Mechanisms of Antifolate Resistance

Covalent modification of DHFR by CMK‑MTX can be exploited to differentiate between DHFR‑dependent and DHFR‑independent resistance pathways. In cell lines with acquired resistance to methotrexate (e.g., via RFC downregulation or FPGS deficiency), treatment with CMK‑MTX followed by proteomic analysis can identify whether alternative folate‑binding proteins compensate for DHFR inhibition [1][2]. The irreversible nature of the CMK‑MTX warhead ensures that even if the compound is actively effluxed, the pool of enzyme that becomes covalently labeled remains permanently inactivated, providing a longer‑lasting pharmacodynamic readout. The 7‑fold improvement in thymidylate synthesis inhibition (I50 = 3 µM) compared to MTX's enzyme‑level I50 (22 µM) indicates that CMK‑MTX may more effectively suppress pyrimidine biosynthesis in resistant contexts [2][3].

Chemoproteomic Target Deconvolution of Novel Antifolate Scaffolds

CMK‑MTX serves as a benchmark covalent probe in competitive ABPP experiments designed to identify the cellular targets of new, non‑covalent antifolate candidates. By pre‑incubating cells or lysates with a test compound and then challenging with CMK‑MTX, researchers can quantify target occupancy at DHFR and other folate‑binding proteins via mass spectrometry‑based proteomics [1][2]. The distinct mass shift introduced by CMK‑MTX labeling (+486.9 Da) facilitates unambiguous peptide identification. The validated synthetic route and analytical characterization of CMK‑MTX ensure batch‑to‑batch consistency, which is critical for reproducible competitive profiling across multiple screening campaigns.

Structure–Activity Relationship (SAR) Studies of Irreversible Antifolates

CMK‑MTX provides a foundational scaffold for SAR exploration of covalent antifolate inhibitors. The γ‑chloromethylketone substitution has been shown to retain antifolate activity (IC50 = 0.2 µM in L1210 cells) while introducing a reactive handle that can be further diversified (e.g., replacement with sulfonyl fluoride or acrylamide warheads) [2]. Comparative data against the diazoketone analog (2‑fold less potent) and the parent MTX (100‑fold more potent but reversible) establish a quantitative baseline for evaluating new warhead chemistries. Procurement of authentic CMK‑MTX is essential for use as a positive control in these SAR studies, ensuring that observed covalent labeling is attributable to the intended warhead and not to impurities or degradation products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloromethylketone methotrexate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.